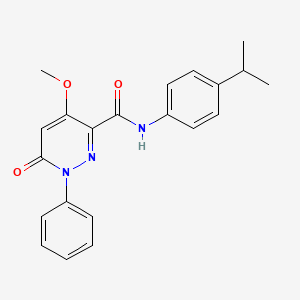

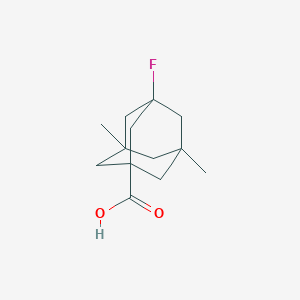

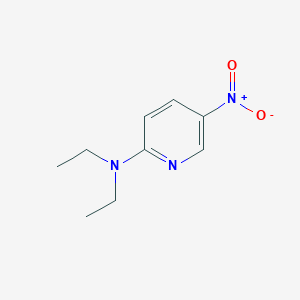

![molecular formula C21H17BrN6O2 B2487434 3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921855-68-7](/img/structure/B2487434.png)

3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazolo-purine derivatives involves complex reactions often requiring specific conditions. For example, analogs containing the triazolo[4,5-d]pyrimidine ring system have been synthesized and explored for anticonvulsant activity, indicating the relevance of similar structures in medicinal chemistry (Kelley et al., 1995). Another study demonstrates the synthesis of 2-triazolylpyrimido[1,2,3-cd]purine-8,10-diones via 1,3-dipolar cycloadditions, showcasing a method that could potentially be adapted for the synthesis of the compound (Šimo et al., 2000).

Molecular Structure Analysis

Understanding the molecular structure of such compounds is crucial for their application in drug design and other fields. A study focusing on the molecular structure and characterization of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione might offer insights into the structural aspects of triazolo-purine derivatives and their potential interactions (Hwang et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of the compound can be inferred from studies on similar heterocyclic compounds. For instance, reactions of indazole-dione derivatives provide a glimpse into the reactivity patterns that might be expected from triazolo-purine compounds, indicating a range of possible chemical transformations (Nan'ya et al., 1987).

科学的研究の応用

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Compounds related to the specified chemical structure have shown potential in anticancer, anti-HIV-1, and antimicrobial applications. For instance, similar triazolo[4,3-e]purine derivatives demonstrated considerable activity against melanoma, non-small lung cancer, and breast cancer. Additionally, some derivatives exhibited moderate anti-HIV-1 activity and showed promising results in antimicrobial applications against various pathogens (Ashour et al., 2012).

Novel Anti-Proliferative Agents

Research into novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, which are structurally similar to the specified compound, have shown that they can act as potent anti-proliferative agents against various human cancer cell lines. These studies have also included molecular docking studies to complement experimental results (Sucharitha et al., 2021).

Synthesis and Chemical Transformations

Studies have focused on synthesizing similar compounds and exploring their chemical reactions. For example, research on the synthesis of fused 1,2,4-triazoles using copper dichloride has contributed to the understanding of these compounds' chemical properties and potential applications (Ciesielski et al., 2005).

Antibacterial Evaluation

Compounds related to 3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione have been synthesized and evaluated for their antibacterial activities, offering insights into their potential applications in combating bacterial infections (Govori, 2017).

Anticonvulsant Activity

Some derivatives of 1,2,4-triazolo[4,3-a]pyrazines, which share a similar structural framework, have been synthesized and tested for anticonvulsant activity. These studies have identified compounds with potent activity against seizures in animal models (Kelley et al., 1995).

5-HT2 Antagonist Activity

Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the specified compound, have been synthesized and tested for their 5-HT2 and alpha 1 receptor antagonist activity, indicating potential applications in neurological disorders (Watanabe et al., 1992).

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from G1 phase to S phase and the progression of the S phase . This can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it may have suitable bioavailability .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . The compound displayed potent dual activity against the examined cell lines and CDK2 .

特性

IUPAC Name |

8-(4-bromophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN6O2/c1-12-3-5-13(6-4-12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)14-7-9-15(22)10-8-14/h3-10H,11H2,1-2H3,(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIBJZBDPYGBCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

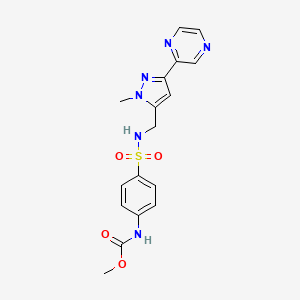

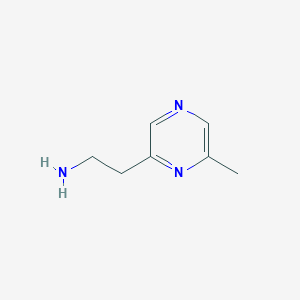

![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)

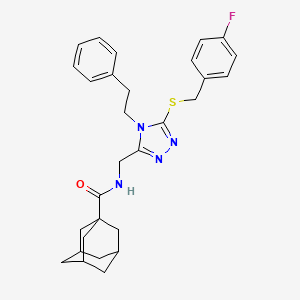

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2487365.png)

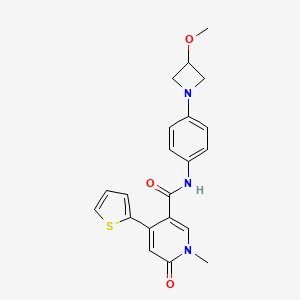

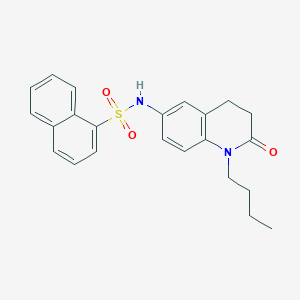

![8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine](/img/structure/B2487368.png)

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)

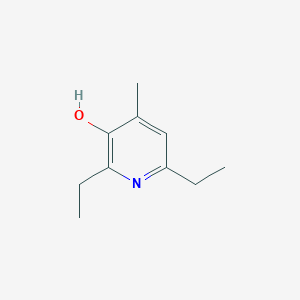

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)